3-Amino-4-ethylbenzonitrile
Description
3-Amino-4-ethylbenzonitrile (CAS: 409316-83-2) is a substituted benzonitrile derivative with an amino group (-NH₂) at the 3-position and an ethyl group (-C₂H₅) at the 4-position of the benzene ring. Its molecular formula is C₉H₁₀N₂, with a calculated molecular weight of 146.20 g/mol. This compound belongs to the nitrile class, characterized by a -C≡N functional group.
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
3-amino-4-ethylbenzonitrile |
InChI |
InChI=1S/C9H10N2/c1-2-8-4-3-7(6-10)5-9(8)11/h3-5H,2,11H2,1H3 |
InChI Key |
FVGATIVFWRYUIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-Amino-4-ethylbenzonitrile with key analogs, highlighting differences in substituents, molecular properties, and applications:
Substituent Effects on Properties
- Reactivity: Chlorine in 3-Amino-4-chlorobenzonitrile enhances electrophilicity, enabling nucleophilic aromatic substitution, whereas the hydroxyl group in 3-Amino-4-hydroxybenzonitrile promotes hydrogen bonding and solubility .
- Steric Effects : Bulkier substituents (e.g., dimethoxyphenyl in CAS 911826-04-5) reduce rotational freedom, influencing binding affinity in receptor-ligand interactions .
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